molecular formula C8H17ClN2O B2763283 (5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride CAS No. 2044706-29-6

(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride

Cat. No.: B2763283
CAS No.: 2044706-29-6
M. Wt: 192.69
InChI Key: UZLLPQJPBDVCCQ-FJXQXJEOSA-N
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Description

(5S)-5-{[(Propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride is a chiral pyrrolidinone derivative with a stereospecific isopropylamino-methyl substituent at the 5-position of the pyrrolidinone ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-[(propan-2-ylamino)methyl]pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6(2)9-5-7-3-4-8(11)10-7;/h6-7,9H,3-5H2,1-2H3,(H,10,11);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLLPQJPBDVCCQ-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H]1CCC(=O)N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidin-2-one and isopropylamine.

    Formation of Intermediate: The initial step involves the alkylation of pyrrolidin-2-one with isopropylamine under basic conditions to form an intermediate.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to yield the hydrochloride salt of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyrrolidin-2-one ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the compound, often targeting the carbonyl group in the pyrrolidin-2-one ring. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group. Reagents such as alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Applications

  • Pharmacological Activity :
    • Research indicates that derivatives of pyrrolidine compounds exhibit a range of pharmacological activities including anticonvulsant , analgesic , and anti-inflammatory effects. Studies have shown that similar compounds can interact with serotonin receptors, potentially providing therapeutic effects for mood disorders and anxiety .
    • A study highlighted the agonist activity of certain pyrrolidine derivatives at 5-HT receptors, suggesting their potential use in treating depression and anxiety disorders .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Results from disc diffusion methods indicate promising antibacterial efficacy, making it a candidate for developing new antibiotics .
  • Antitumor Activity :
    • Recent investigations have focused on the antitumor potential of pyrrolidine derivatives. The structural characteristics of (5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride allow for modifications that enhance cytotoxicity against cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies

  • Antimicrobial Evaluation :
    • A study conducted on synthesized pyrrolidine derivatives demonstrated significant antimicrobial activity against Candida albicans and other pathogens. The results suggest that modifications to the basic structure can yield compounds with enhanced efficacy .
  • Pharmacological Testing :
    • In vivo studies have shown that certain derivatives exhibit strong binding affinity to serotonin receptors, indicating their potential as anxiolytic agents. These findings were corroborated through behavioral assays in animal models .

Mechanism of Action

The mechanism of action of (5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogs

The evidence highlights several closely related pyrrolidinone derivatives (Table 1):

Compound (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituent Key Differences
(5S)-5-{[(Propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride (Target) C₉H₁₈ClN₂O* 202.71* Isopropylamino-methyl (chiral S) Reference compound; bulky isopropyl group enhances lipophilicity.
(S)-5-(Aminomethyl)pyrrolidin-2-one (145414-31-9) C₅H₁₀N₂O 114.15 Aminomethyl (chiral S) Lacks isopropyl group and hydrochloride; simpler structure, higher polarity.
5-((Isopropylamino)methyl)pyrrolidin-2-one (1177316-08-3) C₇H₁₄N₂O 142.20 Isopropylamino-methyl (non-salt) Neutral form of the target compound; lower solubility in aqueous media.
(5S)-5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride (1909286-53-8) C₆H₁₃ClN₂O 164.63 2-Aminoethyl (chiral S) + HCl Shorter alkyl chain vs. isopropyl; potential differences in receptor binding.
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride C₈H₁₆Cl₂N₄O 263.15 Methoxy-pyrrolidinyl + triazole Heterocyclic triazole core; distinct pharmacological applications.

*Inferred from structural analogs due to lack of direct data.

Functional and Pharmacological Differences

  • Solubility : Hydrochloride salts (e.g., target compound and 1909286-53-8) exhibit higher aqueous solubility than neutral analogs like 1177316-08-3, critical for formulation .
  • Stereochemical Impact : The (5S) configuration in the target compound and 1909286-53-8 may confer enantioselective interactions in biological systems, unlike racemic mixtures (e.g., 115307-13-6) .

Biological Activity

(5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride, also known by its CAS number 2044706-29-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on anticancer and antimicrobial activities.

The molecular formula of this compound is C8H17ClN2OC_8H_{17}ClN_2O with a molecular weight of 192.69 g/mol. The compound is characterized by its pyrrolidine structure, which is significant for its biological interactions.

PropertyValue
CAS Number2044706-29-6
Molecular FormulaC8H17ClN2O
Molecular Weight192.69 g/mol
StructurePyrrolidine derivative

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrrolidine ring followed by the introduction of the isopropyl amino group. Detailed methodologies are documented in various chemical literature sources, emphasizing the importance of reaction conditions such as temperature and solvent choice in achieving optimal yields.

Anticancer Activity

Recent studies have focused on the anticancer potential of pyrrolidine derivatives, including this compound. For instance, a study evaluated the cytotoxic effects of related compounds on A549 human lung adenocarcinoma cells using an MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

Key Findings:

  • Cytotoxicity: Compounds similar to (5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one were tested at a concentration of 100 µM for 24 hours.
  • Viability Results: The viability of A549 cells post-treatment varied, with some compounds reducing cell viability significantly (e.g., down to 66% compared to controls) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro assays against multidrug-resistant bacterial strains demonstrated variable effectiveness. Specifically, compounds in this class showed promising activity against certain Gram-positive bacteria but limited efficacy against Gram-negative strains.

Antimicrobial Screening Results:

  • Tested Pathogens: Multidrug-resistant Staphylococcus aureus and Enterobacteriales were among the pathogens tested.
  • Minimum Inhibitory Concentrations (MIC): Some derivatives demonstrated MIC values below 64 µg/mL against resistant strains, indicating potential for further development .

Case Studies

Several case studies have documented the biological activity of pyrrolidine derivatives:

  • Study on Anticancer Properties:
    • Objective: To evaluate the anticancer efficacy of various pyrrolidine derivatives.
    • Methodology: A549 cell line exposure to different concentrations with subsequent viability assessment.
    • Outcome: Identification of lead compounds with significant cytotoxic profiles.
  • Antimicrobial Efficacy Study:
    • Objective: To assess the activity against resistant bacterial strains.
    • Methodology: Broth microdilution techniques were employed following CLSI guidelines.
    • Outcome: Identification of compounds with selective antimicrobial properties against specific pathogens .

Q & A

Basic: What are the established synthetic routes for (5S)-5-{[(propan-2-yl)amino]methyl}pyrrolidin-2-one hydrochloride?

Answer:
The synthesis typically involves a multi-step process:

Core Formation : Cyclization of a substituted pyrrolidine precursor, often via lactamization. For example, reacting a γ-aminobutyric acid derivative with a carbonyl source under acidic or basic conditions .

Amination : Introduction of the isopropylamino group via reductive amination or nucleophilic substitution. A common method employs (propan-2-yl)amine reacting with a bromomethyl-pyrrolidinone intermediate .

Salt Formation : Treatment with hydrochloric acid to generate the hydrochloride salt, as seen in analogous pyrrolidinone derivatives .
Key reagents include hydrogen chloride (for salt formation) and catalysts like palladium for stereocontrol. Yields vary (e.g., 52.7% in one protocol ), emphasizing the need for optimization.

Basic: How is the stereochemical integrity of the compound confirmed during synthesis?

Answer:
Stereochemical validation relies on:

  • Chiral Chromatography : To separate enantiomers and assess optical purity.
  • X-ray Crystallography : Definitive confirmation of the (5S) configuration using programs like SHELXL for structure refinement .
  • NMR Spectroscopy : Analysis of diastereotopic protons or NOE effects to infer spatial arrangements .
    For example, in related pyrrolidinone syntheses, X-ray data resolved ambiguities in chiral center assignments .

Advanced: What analytical techniques are critical for characterizing this compound, and how are data discrepancies resolved?

Answer:
Primary Techniques :

  • HRMS : Validates molecular formula (e.g., resolving M+Cl⁻ peaks for hydrochloride salts) .
  • 1H/13C NMR : Assigns proton environments and carbonyl signals (δ ~175 ppm for lactams) .
  • FTIR : Confirms lactam C=O stretches (~1680 cm⁻¹) and NH/Cl⁻ interactions .
    Resolving Discrepancies :
  • Cross-Validation : Compare NMR with X-ray data to resolve conflicting assignments (e.g., lactam vs. amide tautomers) .
  • Isotopic Labeling : Used in HRMS to distinguish fragmentation pathways .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Key variables include:

  • Temperature : Lower temps (0–50°C) reduce side reactions during salt formation .
  • Catalysts : Palladium or chiral auxiliaries enhance stereoselectivity in amination steps .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve lactam cyclization efficiency .
  • Workup Protocols : Acidic extraction minimizes racemization in chiral intermediates .
    For example, optimizing HCl concentration during salt formation increased yields from ~46% to 63% in analogous syntheses .

Basic: What are the key considerations for handling and storing this hydrochloride salt?

Answer:

  • Hygroscopicity : Store desiccated at –20°C to prevent hydrolysis .
  • Toxicity : Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Stability : Avoid prolonged exposure to light or heat, which can degrade the lactam ring .

Advanced: What strategies mitigate racemization during synthesis of the (5S)-configured pyrrolidinone core?

Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP) in asymmetric hydrogenation .
  • Low-Temperature Steps : Minimize thermal energy that promotes epimerization .
  • Protective Groups : Temporarily block reactive sites (e.g., trityl groups in intermediates) to stabilize chirality .
    For instance, trityl-protected analogs showed <2% racemization under optimized conditions .

Advanced: How do researchers validate biological activity data against experimental artifacts?

Answer:

  • Control Experiments : Include enantiomerically pure analogs to rule out nonspecific effects .
  • Dose-Response Curves : Ensure activity is concentration-dependent and saturable .
  • Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., cytotoxicity) assays .
    For example, in antimicrobial studies, MIC values were corroborated with time-kill assays to confirm target engagement .

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